1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C8H9N3O . It has a molecular weight of 163.18 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” consists of a pyrazolo[1,5-a]pyrimidin ring attached to a pyrrolidin-3-ol group . Further structural analysis could be performed using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The compound “1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol” is a solid with a melting point of 251 - 253°C . It has a density of 1.4±0.1 g/cm3 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume could not be retrieved from the available data .Aplicaciones Científicas De Investigación
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the chemical structure of interest, are privileged heterocycles in drug discovery, exhibiting a broad range of medicinal properties including anticancer, anti-infectious, anti-inflammatory activities, and their use as central nervous system (CNS) agents and CRF1 antagonists. These scaffolds have garnered attention due to their structural versatility and the broad spectrum of biological activities they can exhibit. Significant synthetic strategies and structure-activity relationship (SAR) studies highlight the potential of these scaffolds in developing novel drug candidates. This underscores the vast room for exploration and exploitation of this privileged scaffold in medicinal chemistry, pointing towards its relevance in scientific research applications beyond the known domains of therapeutic intervention (Cherukupalli et al., 2017).
Hybrid Catalysts in the Synthesis of Pyrimidine Derivatives
The pyranopyrimidine core, another structure closely related, has shown extensive utility in medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Recent investigations into the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds underscore the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in facilitating complex molecular syntheses. This highlights the innovative approaches towards synthesizing pyrimidine derivatives, which could potentially be extended to the synthesis and exploration of compounds such as 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol for novel biological applications (Parmar et al., 2023).
Dipeptidyl Peptidase IV Inhibitors and Pyrimidine Derivatives
The exploration of pyrimidine derivatives as dipeptidyl peptidase IV (DPP IV) inhibitors showcases the therapeutic significance of pyrimidine-based compounds in treating type 2 diabetes mellitus. This area of research demonstrates the role of pyrimidine and related scaffolds in addressing metabolic disorders, further emphasizing the potential of compounds like 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol in therapeutic applications beyond their currently known uses (Mendieta et al., 2011).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Propiedades
IUPAC Name |
1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-6-12(15-4-3-10(17)7-15)16-11(13-8)5-9(2)14-16/h5-6,10,17H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBAGSVNRNCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.